An In-Depth Technical Guide to the Basic Properties of (Pyrimidin-2-ylamino)acetic Acid
An In-Depth Technical Guide to the Basic Properties of (Pyrimidin-2-ylamino)acetic Acid
Abstract: This technical guide provides a comprehensive overview of the fundamental properties of (pyrimidin-2-ylamino)acetic acid (CAS No: 79858-46-1), a heterocyclic compound of significant interest in medicinal chemistry. Structurally, it integrates the biologically prevalent pyrimidine ring with a glycine moiety, presenting a unique scaffold for drug design and chemical synthesis. This document details its physicochemical characteristics, provides a robust synthetic protocol and analytical characterization methods, discusses its relevance in a biological context, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Molecular Identity and Physicochemical Properties
(Pyrimidin-2-ylamino)acetic acid, also known as N-pyrimidin-2-ylglycine, is a compound whose structure is foundational to its chemical behavior and potential applications. The fusion of an aromatic, electron-deficient pyrimidine ring with an amino acid side chain creates a molecule with distinct acidic and basic centers, influencing its solubility, reactivity, and biological interactions.
Nomenclature and Structural Identifiers
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IUPAC Name: 2-(pyrimidin-2-ylamino)acetic acid[1]
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CAS Number: 79858-46-1[1]
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Molecular Formula: C₆H₇N₃O₂[1]
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Synonyms: N-pyrimidin-2-ylglycine, 2-(2-pyrimidinylamino)acetic acid[1]
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2D Structure:
Core Physicochemical Data
The fundamental properties of (pyrimidin-2-ylamino)acetic acid have been compiled from computational databases and are summarized below. These values are critical for predicting its behavior in various solvents and biological systems.
| Property | Value | Source |
| Molecular Weight | 153.14 g/mol | PubChem[1] |
| InChIKey | CHJBSLXUNSLXIN-UHFFFAOYSA-N | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
| Rotatable Bonds | 2 | PubChem[1] |
| Topological Polar Surface Area | 75.1 Ų | PubChem[1] |
Acid-Base Properties and Solubility
The structure of (pyrimidin-2-ylamino)acetic acid contains both an acidic carboxylic acid group and several basic nitrogen atoms. This amphoteric nature dictates its solubility and ionization state at different pH values.
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Acidic Center: The carboxylic acid group (-COOH) is the primary acidic site. Its pKa is expected to be in the range of 2.5-4.0, similar to other α-amino acids, but slightly more acidic due to the electron-withdrawing effect of the adjacent pyrimidine ring.
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Basic Centers: The molecule possesses three nitrogen atoms. The two endocyclic (ring) nitrogens of the pyrimidine moiety are weakly basic (estimated pKa ~1.5-2.5). The exocyclic secondary amine nitrogen is also a basic site, though its basicity is significantly reduced by delocalization of its lone pair into the electron-deficient pyrimidine ring.
This zwitterionic potential suggests that the compound will exhibit its lowest solubility at its isoelectric point and will be more soluble in acidic or basic aqueous solutions where it can form the corresponding cationic or anionic salt. Its solubility in nonpolar organic solvents is predicted to be low.
Synthesis and Analytical Characterization
The synthesis of (pyrimidin-2-ylamino)acetic acid is straightforward, typically involving a nucleophilic substitution reaction. Proper characterization is essential to confirm its identity and purity.
Recommended Synthetic Protocol
The most common and efficient synthesis involves the reaction of 2-aminopyrimidine with a haloacetic acid derivative. This method is analogous to established procedures for similar N-heterocyclic amino acids[2]. The reaction proceeds via an Sₙ2 mechanism where the exocyclic amino group of 2-aminopyrimidine acts as the nucleophile.
Expert Insight: The use of a base is critical to deprotonate the carboxylic acid of the haloacetic acid starting material and to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. Water is an effective and environmentally benign solvent for this transformation.
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) and bromoacetic acid (1.1 eq) in deionized water.
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Basification: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.5 eq) while stirring. Ensure the temperature remains below 10 °C.
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Reaction: After addition, remove the ice bath and heat the mixture to reflux (approx. 100 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
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Precipitation: Carefully acidify the solution to pH ~3-4 with 2M hydrochloric acid. The product will precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
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Drying: Dry the product under vacuum to yield (pyrimidin-2-ylamino)acetic acid. Further purification can be achieved by recrystallization from a water/ethanol mixture.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of (pyrimidin-2-ylamino)acetic acid.
Analytical Characterization
To ensure the structural integrity and purity of the synthesized compound, a suite of analytical techniques should be employed. Expected spectral data based on the structure and related pyrimidine derivatives are summarized below[3].
| Technique | Expected Observations |
| ¹H NMR | - -CH₂- group: A singlet around 4.0-4.5 ppm. - Pyrimidine H4/H6: A doublet around 8.2-8.5 ppm. - Pyrimidine H5: A triplet around 6.6-6.9 ppm. - -NH- and -COOH protons: Broad singlets, chemical shift variable and dependent on solvent/concentration. |
| ¹³C NMR | - Carbonyl Carbon (-C=O): Signal at ~170-175 ppm. - Pyrimidine C2, C4, C6: Signals in the range of 158-165 ppm. - Pyrimidine C5: Signal around 110-115 ppm. - Methylene Carbon (-CH₂-): Signal around 45-50 ppm. |
| FT-IR (cm⁻¹) | - O-H stretch (acid): Very broad band from 2500-3300. - N-H stretch: Medium band around 3300-3400. - C=O stretch (acid): Strong, sharp band at 1700-1730. - C=N and C=C stretches (ring): Multiple bands in the 1550-1650 region. |
| Mass Spec. (ESI+) | [M+H]⁺: Expected at m/z = 154.06. |
Biological and Medicinal Chemistry Context
The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in many natural molecules (e.g., thymine, cytosine) and synthetic drugs[4]. Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties[5][6].
Relevance as a Bioactive Scaffold
(Pyrimidin-2-ylamino)acetic acid serves as a valuable building block for several reasons:
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Kinase Inhibition: The 2-aminopyrimidine scaffold is a well-established "hinge-binder" motif in many FDA-approved kinase inhibitors. The acetic acid moiety provides a versatile handle for derivatization to explore interactions with other regions of the ATP-binding pocket.
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Anti-inflammatory Potential: N-substituted pyrimidinyl amino acids have been synthesized and have demonstrated significant anti-inflammatory activity, making this compound a lead for further investigation in this area[5].
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Metal Chelation: The arrangement of the carboxylic acid group and the heterocyclic nitrogen atoms makes the molecule a potential bidentate or tridentate ligand for metal ions. This chelation ability can be exploited for developing novel anti-bacterial agents, as seen with analogous structures[2].
Structure-Activity Relationship Logic
Caption: Logical relationship between the compound's structural features and its potential applications.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical substance. (Pyrimidin-2-ylamino)acetic acid possesses specific hazards that require appropriate precautions.
Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1].
| Hazard Code | Description | Pictogram |
| H302 | Harmful if swallowed | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.
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Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
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First Aid:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
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Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
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Inhalation: Move person to fresh air and keep comfortable for breathing.
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Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Conclusion
(Pyrimidin-2-ylamino)acetic acid is a synthetically accessible and versatile heterocyclic compound. Its combination of a pyrimidine core and an amino acid side chain endows it with compelling physicochemical and biological properties. The information provided in this guide—spanning its synthesis, characterization, potential applications, and safe handling—serves as a foundational resource for researchers aiming to explore its utility as a scaffold in drug discovery and as a building block in chemical synthesis.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16228214, 2-((Pyrimidin-2-yl)amino)acetic acid. Retrieved from [Link].
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Angene Chemical (n.d.). (Pyrimidin-2-ylamino)acetic acid. Retrieved from [Link].
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Attaby, F. A., Eldin, S. M., & Hanafi, E. A. (1997). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]-1,2,4-triazine, triazolo-[1,2-a]pyrimidine, 2-(1-pyrazolo)pyrimidine and 2-arylhydrazonopyrimidine derivatives. Archives of Pharmacal Research, 20(6), 620-628. Retrieved from [Link].
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Pratama, M. R. F., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(4). Retrieved from [Link].
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Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor, 1(2), 48-58. Retrieved from [Link].
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Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,... (n.d.). ResearchGate. Retrieved from [Link].
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Al-Ostath, A. I., et al. (2018). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Microbiology. Retrieved from [Link].
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IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link].
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